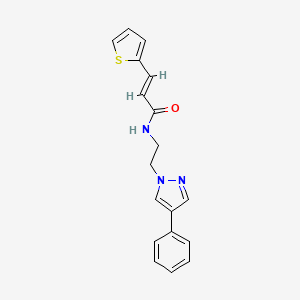![molecular formula C25H20ClN3O6 B2556580 (Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380477-84-9](/img/structure/B2556580.png)
(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H20ClN3O6 and its molecular weight is 493.9. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Material Science
The spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, closely related to the functionalities present in the target compound, results in polyamides with highly reactive exo-methylene groups. This process, highlighted in the work of Jiro Mizuya, T. Yokozawa, and T. Endo (1989), demonstrates the potential of such compounds in creating novel materials with specific properties, such as enhanced reactivity and potentially useful in creating advanced polymers with tailored functionalities (Mizuya, Yokozawa, & Endo, 1989).
Organic Synthesis and Characterization
Research on the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate by James E. Johnson et al. (2006) provides insights into the synthetic routes and characterization techniques applicable to compounds with similar structural features. Their study outlines a comprehensive approach to the synthesis, including spectrometric identification employing IR, UV, and NMR techniques, which could be essential for the synthesis and analysis of (Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide (Johnson et al., 2006).
Photoluminescence and Optical Materials
The study on π-extended fluorene derivatives by Hidehiro Kotaka, G. Konishi, and K. Mizuno (2010) explores the synthesis and photoluminescence properties of compounds containing functional groups similar to those in the target compound. Their findings on the high fluorescence quantum yield and solvatochromic behaviors of these derivatives indicate potential applications in developing fluorescent materials and optical sensors (Kotaka, Konishi, & Mizuno, 2010).
Hydrogen Bonding and Molecular Interactions
The work by V. Bertolasi et al. (2006) on the strength of intramolecular N-H...O hydrogen bonds in beta-enaminones sheds light on the importance of hydrogen bonding in stabilizing molecular structures. Their analysis could provide valuable insights into designing compounds with enhanced stability and specific interaction patterns, relevant to the structural optimization of (Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide (Bertolasi et al., 2006).
properties
IUPAC Name |
(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O6/c1-33-23-13-19(29(31)32)8-9-21(23)28-25(30)18(14-27)11-16-7-10-22(24(12-16)34-2)35-15-17-5-3-4-6-20(17)26/h3-13H,15H2,1-2H3,(H,28,30)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBNJFNIWGLXGF-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

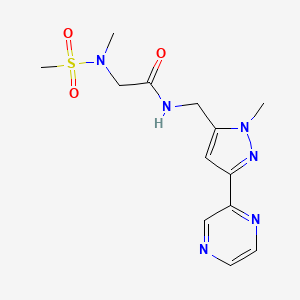


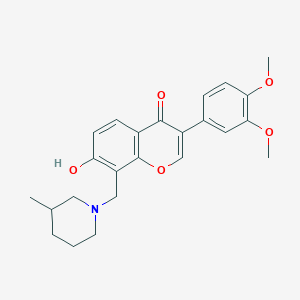
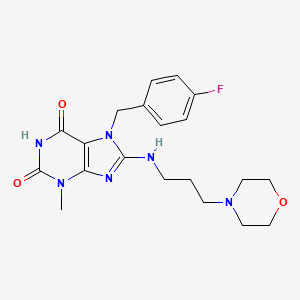
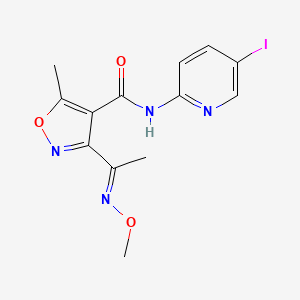
![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)
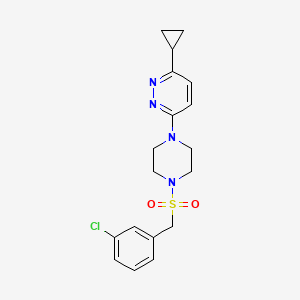
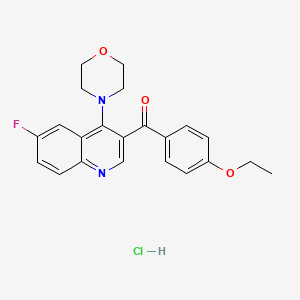
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)

